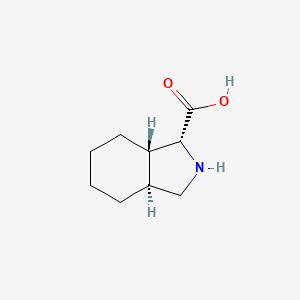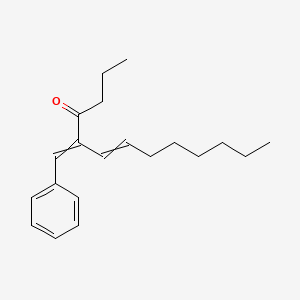![molecular formula C15H23ClN2O2 B12530236 N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea CAS No. 803729-86-4](/img/structure/B12530236.png)
N-(2-Chloroethyl)-N'-[3-(5-methoxypentyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(5-methoxypentyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Azides, thioethers.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its effects on cellular processes and interactions with biomolecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chloroethyl group may also participate in alkylation reactions, modifying biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the methoxypentyl group, potentially altering its reactivity and biological activity.
N-(2-Bromoethyl)-N’-[3-(5-methoxypentyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may affect its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(5-methoxypentyl)phenyl]urea is unique due to the presence of both the chloroethyl and methoxypentyl groups, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
803729-86-4 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[3-(5-methoxypentyl)phenyl]urea |
InChI |
InChI=1S/C15H23ClN2O2/c1-20-11-4-2-3-6-13-7-5-8-14(12-13)18-15(19)17-10-9-16/h5,7-8,12H,2-4,6,9-11H2,1H3,(H2,17,18,19) |
InChI Key |
GQURYLJDVHLNAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
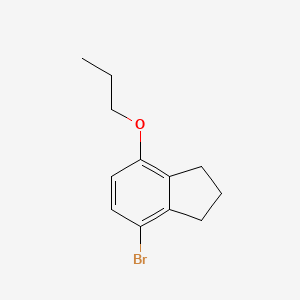
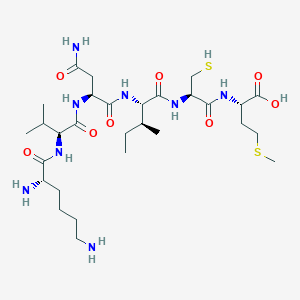

![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)
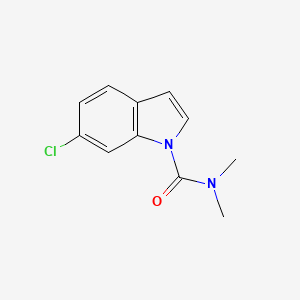
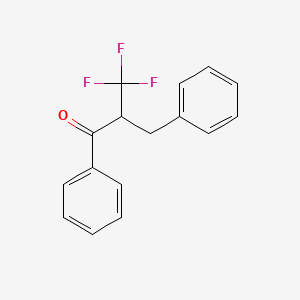
![[1-(Propane-2-sulfonyl)ethyl]benzene](/img/structure/B12530205.png)
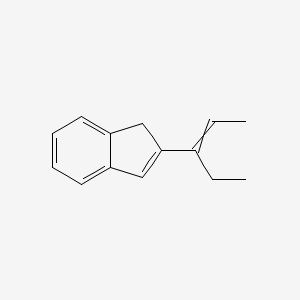
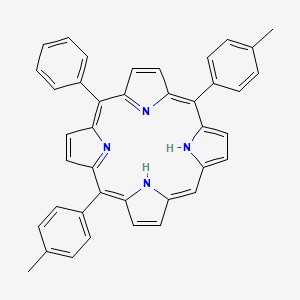
![10-{4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2-YL]phenoxy}decan-1-OL](/img/structure/B12530213.png)
